molecular formula C13H11NO5 B5888774 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate

3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate

Cat. No. B5888774
M. Wt: 261.23 g/mol
InChI Key: NYDDGCOWKDTRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate is a chemical compound that belongs to the family of coumarins. It has been widely studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has been shown to induce apoptosis in cancer cells. In addition, it has been shown to possess fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions. However, some of the limitations of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate include further studies on its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Furthermore, research on the potential use of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate as a fluorescent probe for the detection of metal ions should be conducted.

Synthesis Methods

The synthesis of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate can be achieved through a multistep process. The first step involves the synthesis of 3-acetylamino-4-hydroxycoumarin, which can be achieved by reacting 3-aminocoumarin with acetic anhydride. The second step involves the acetylation of 3-acetylamino-4-hydroxycoumarin with acetic anhydride to yield 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate.

properties

IUPAC Name

(3-acetamido-2-oxochromen-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7(15)14-11-12(18-8(2)16)9-5-3-4-6-10(9)19-13(11)17/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDDGCOWKDTRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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